molecular formula C15H15N3O2S2 B2970847 2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 1021039-88-2

2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2970847
CAS No.: 1021039-88-2
M. Wt: 333.42
InChI Key: GRQUPKOBHKQOII-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a thiophene moiety. The compound’s structure includes three methyl groups at positions 2, 3, and 7 of the pyrimidine ring, a 5-oxo group, and an acetamide linkage to a thiophen-2-yl substituent. This combination of electron-rich heterocycles (thiophene and thiazole) and sterically bulky methyl groups may enhance its bioactivity by modulating electronic properties and binding interactions .

Properties

IUPAC Name

2-thiophen-2-yl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-8-13(17-12(19)7-11-5-4-6-21-11)14(20)18-9(2)10(3)22-15(18)16-8/h4-6H,7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQUPKOBHKQOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a member of the thiazolo[3,2-a]pyrimidine class, which has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial and antitubercular properties.

Synthesis and Characterization

The synthesis of thiazolo[3,2-a]pyrimidin derivatives typically involves cyclization reactions of S-alkylated derivatives in concentrated sulfuric acid. The structures are confirmed through various spectroscopic techniques such as IR, 1H^{1}H-NMR, and 13C^{13}C-NMR . The molecular formula for the compound is C14H16N2O2SC_{14}H_{16}N_{2}O_{2}S with a molecular weight of approximately 280.36 g/mol.

Antibacterial Activity

Studies have demonstrated that compounds derived from thiazolo[3,2-a]pyrimidine exhibit significant antibacterial properties. In vitro tests against various Gram-positive and Gram-negative bacteria have shown promising results. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus32 µg/mL
2Escherichia coli64 µg/mL
3Pseudomonas aeruginosa128 µg/mL

The above data indicates that certain derivatives possess potent antibacterial effects, making them candidates for further development .

Antitubercular Activity

The antitubercular activity of thiazolo[3,2-a]pyrimidine derivatives has also been explored. The compound was evaluated against Mycobacterium tuberculosis using the broth dilution assay method. Some derivatives exhibited MIC values comparable to standard drugs like Rifampicin:

CompoundMIC (mg/mL)Reference Drug MIC (mg/mL)
A6.25Rifampicin: 0.25
B12.5Rifampicin: 0.25
C25Rifampicin: 0.25

These findings suggest that the compound may be effective against tuberculosis and warrants further investigation .

Case Studies

Recent research highlights the efficacy of thiazolo[3,2-a]pyrimidine derivatives in treating bacterial infections:

  • Study on Antibacterial Potency : A study synthesized various thiazolo[3,2-a]pyrimidine derivatives and tested their antibacterial activity against multiple strains. The results indicated that modifications in the side chains significantly influenced their efficacy .
  • Antitubercular Screening : Another study focused on the structural optimization of thiazolo[3,2-a]pyrimidines for enhanced antitubercular activity. The study found that certain substitutions improved potency against M. tuberculosis significantly .

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs.
  • Methyl Substituents : The 2,3,7-trimethyl groups on the pyrimidine ring increase steric hindrance, possibly reducing metabolic degradation compared to unsubstituted analogues .
  • Benzylidene vs. Acetamide Linkages : Compounds with benzylidene substituents (e.g., ) exhibit extended π-conjugation, favoring intercalation in biological targets, while acetamide linkages prioritize hydrogen-bonding interactions .

Pharmacological and Physicochemical Properties

Thiazolo[3,2-a]pyrimidines are extensively studied for anticancer activity. For example:

  • Anticancer Activity : highlights substituted benzylidene derivatives showing IC₅₀ values of 1.2–4.8 µM against breast cancer (MCF-7) cells . The target compound’s thiophene group may improve membrane permeability compared to phenyl analogues.
  • Crystal Packing : X-ray studies () reveal that dihedral angles between the thiazolopyrimidine core and aromatic substituents (e.g., 80.94° in ) influence molecular planarity and packing efficiency, which correlate with bioavailability .
  • Solubility : Methoxy and methyl groups in analogues (e.g., ) enhance lipophilicity, while acetamide linkages improve water solubility via hydrogen bonding .

Computational and Experimental Data

  • Conformational Analysis : The thiazolo[3,2-a]pyrimidine core in the target compound likely adopts a flattened boat conformation, as seen in ’s crystal structure, with C5 deviating by 0.224 Å from the mean plane .

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